

Probing Chalcogen Bonds with Tellurium-125: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Tellurium-125

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OTTAWA, ON – December 15, 2025 – Researchers, scientists, and professionals in drug development now have a comprehensive guide to leveraging **Tellurium-125** (^{125}Te) Nuclear Magnetic Resonance (NMR) spectroscopy for the intricate study of chalcogen bonds. These non-covalent interactions are gaining significant attention for their roles in supramolecular chemistry, materials science, catalysis, and drug design. This document provides detailed application notes and experimental protocols to facilitate the adoption of ^{125}Te NMR in this burgeoning field.

Introduction to Chalcogen Bonding and the Role of ^{125}Te NMR

A chalcogen bond is a highly directional, non-covalent interaction involving a chalcogen atom (such as tellurium, selenium, or sulfur) as a Lewis acid and a Lewis base. Among the chalcogens, tellurium stands out as a potent chalcogen-bond donor due to its high polarizability. The characterization of these interactions is crucial for designing new materials, catalysts, and therapeutic agents.

^{125}Te NMR spectroscopy has emerged as a powerful tool for investigating chalcogen bonds. The ^{125}Te nucleus, with a spin of $\frac{1}{2}$, provides a wide chemical shift range and is highly sensitive to its local electronic environment. Changes in the ^{125}Te chemical shift, chemical shift tensor,

and coupling constants can provide direct evidence of chalcogen bond formation and offer insights into the strength and geometry of the interaction, both in the solid state and in solution.

Applications in Research and Development

The study of chalcogen bonds using ^{125}Te NMR has diverse applications across various scientific domains:

- **Crystal Engineering and Materials Science:** Understanding and controlling chalcogen bonding allows for the rational design of crystalline materials with desired properties. ^{125}Te solid-state NMR (SSNMR) is instrumental in characterizing the structure and dynamics of these materials.[1][2][3]
- **Supramolecular Chemistry:** Chalcogen bonds are employed in the construction of complex supramolecular assemblies. ^{125}Te NMR in solution can be used to study host-guest interactions and the formation of these assemblies.[4][5]
- **Catalysis:** Tellurium compounds, particularly telluronium cations, have shown promise as catalysts in various organic reactions. ^{125}Te NMR is a key technique for elucidating the role of chalcogen bonding in catalytic mechanisms.[6]
- **Drug Development and Anion Transport:** Chalcogen bonds are implicated in biological processes and can be exploited in drug design. The ability of tellurium compounds to act as anion transporters, a property linked to chalcogen bonding, is of significant interest in the development of new therapeutics.[7] ^{125}Te NMR can be used to study the interactions of potential drug candidates with biological targets.

Quantitative Data Summary

The following tables summarize key ^{125}Te NMR data from recent studies on chalcogen-bonded systems.

Table 1: Solid-State ^{125}Te NMR Data for Chalcogen-Bonded Cocrystals

Compound/Cocrystal	Isotropic Chemical Shift (δ_{iso}) / ppm	Chemical Shift Tensor Span (Ω) / ppm	Reference
3,4-dicyano-1,2,5-telluradiazole (Pure Donor)	2465.1	1481	[8]
[K(18-crown-6)] ⁺ [C ₄ N ₄ Te-OCN] ⁻	2439.4	1290	[2]
[K(18-crown-6)] ⁺ [C ₄ N ₄ Te-SCN] ⁻	2399.0	1190	[2]
[K(18-crown-6)] ⁺ [C ₄ N ₄ Te-SeCN] ⁻	2376.3	1136	[2]
C ₄ N ₄ Te · Hydroquinone	2451.9	1400	[1]
C ₄ N ₄ Te · [P(C ₆ H ₅) ₄] ⁺ Cl ⁻	2329.0	1000	[1]

Table 2: Solution-Phase ¹²⁵Te NMR Data for Systems Exhibiting Chalcogen Bonding

Tellurium Compound	Interacting Partner	Solvent	¹²⁵ Te Chemical Shift (δ) / ppm	J-Coupling (JTe-X) / Hz	Reference
Ortho-trifluoromethylphenyl telluride derivatives	Intramolecular F	CDCl ₃	369 - 795	⁴ J(Te-F) = 94 - 170	[7][9]
Telluronium Cations	Lewis Bases (e.g., PPh ₃ O)	CDCl ₃	Significant shifts upon binding	Not reported	[6]
Macrocyclic Tellurium Receptor	Bispyridine N-oxide	CDCl ₃	Shift observed in 2D ¹ H- ¹²⁵ Te HMQC	³ J(Te-H) altered	[4][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in applying ¹²⁵Te NMR to their own chalcogen bond studies.

Protocol 1: Solid-State ¹²⁵Te Magic-Angle Spinning (MAS) NMR of Chalcogen-Bonded Cocrystals

Objective: To characterize the ¹²⁵Te chemical shift tensor in a solid chalcogen-bonded cocrystal and compare it to the pure chalcogen-bond donor.

Materials:

- Crystalline powder of the pure chalcogen-bond donor.
- Crystalline powder of the chalcogen-bonded cocrystal.
- Zirconia MAS NMR rotors (e.g., 4 mm).

- Solid-state NMR spectrometer equipped with a probe tuneable to the ^{125}Te frequency.

Methodology:

- Sample Preparation: Gently grind the crystalline samples into a fine powder. Pack the powder into a zirconia MAS NMR rotor. Ensure the rotor is well-balanced.[\[1\]](#)
- Spectrometer Setup:
 - Tune the probe to the ^{125}Te Larmor frequency.
 - Set the magic-angle spinning (MAS) rate. A typical range is 8-12 kHz.[\[11\]](#)
 - Use a suitable pulse sequence, such as a simple Bloch decay (one-pulse) experiment, often with high-power proton decoupling.[\[2\]](#)
- Data Acquisition:
 - Acquire the ^{125}Te NMR spectrum at a specific magnetic field strength (e.g., 9.4 T).[\[2\]](#)
 - Record spectra at multiple MAS rates to aid in the identification of the isotropic chemical shift from the spinning sideband manifold.[\[2\]](#)
 - Use a recycle delay that is at least 5 times the ^{125}Te T_1 relaxation time.
- Data Analysis:
 - Process the raw data using appropriate software (e.g., TopSpin, VnmrJ).
 - Identify the isotropic chemical shift (δ_{iso}).
 - Analyze the spinning sideband intensities to extract the principal components of the chemical shift tensor (δ_{11} , δ_{22} , δ_{33}) and calculate the span ($\Omega = \delta_{11} - \delta_{33}$). This can be done using specialized software or a Herzfeld-Berger analysis.[\[2\]](#)

Protocol 2: Solution-Phase ^{125}Te NMR Titration to Determine Binding Affinity

Objective: To quantify the strength of a chalcogen bond in solution by monitoring the change in the ^{125}Te chemical shift upon addition of a chalcogen-bond acceptor.

Materials:

- Solution of the tellurium-containing chalcogen-bond donor of known concentration.
- Solution of the chalcogen-bond acceptor (Lewis base) of known concentration.
- Appropriate deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- NMR tubes.
- NMR spectrometer with a probe capable of detecting ^{125}Te .

Methodology:

- Sample Preparation:
 - Prepare a stock solution of the tellurium compound (host) at a constant concentration (e.g., 0.1 M) in the chosen deuterated solvent.[\[12\]](#)
 - Prepare a stock solution of the chalcogen-bond acceptor (guest) at a higher concentration (e.g., 1.0 M) in the same solvent.[\[12\]](#)
 - Prepare a series of NMR samples, each containing a fixed amount of the host solution and varying amounts of the guest solution. Ensure the total volume is constant by adding pure solvent if necessary.[\[12\]](#)
- Data Acquisition:
 - Record the ^{125}Te NMR spectrum for each sample at a constant temperature.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ^{125}Te has a low natural abundance.
- Data Analysis:

- Measure the ^{125}Te chemical shift for each sample.
- Plot the change in the ^{125}Te chemical shift ($\Delta\delta$) as a function of the guest concentration.
- Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to determine the association constant (K_a).[\[12\]](#)

Protocol 3: 2D ^1H - ^{125}Te Heteronuclear Multiple Quantum Coherence (HMQC) NMR

Objective: To detect through-bond or through-space correlations between protons and the ^{125}Te nucleus, providing evidence of chalcogen bond formation in solution.

Materials:

- Solution of the tellurium compound with nearby protons.
- Solution of the chalcogen-bond acceptor.
- Deuterated solvent.
- NMR spectrometer equipped for 2D HMQC experiments.

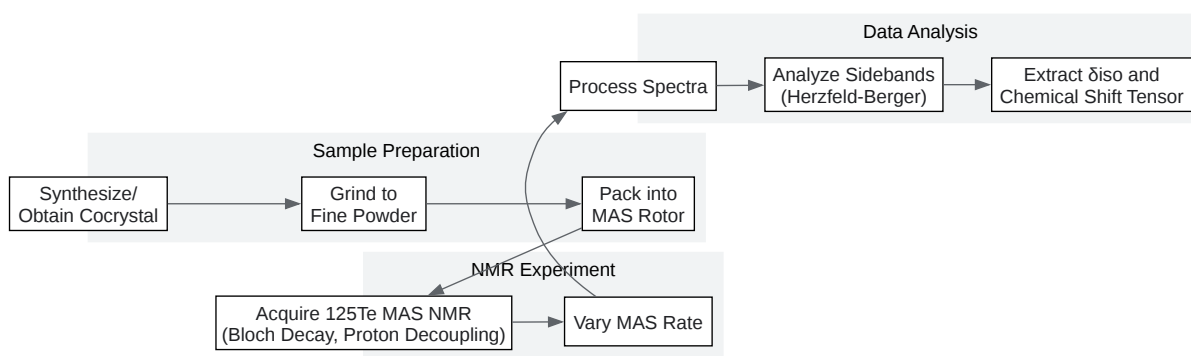
Methodology:

- Sample Preparation: Prepare two NMR samples: one with only the tellurium compound and another with an equimolar amount of the chalcogen-bond acceptor.[\[4\]](#)[\[10\]](#)
- Spectrometer Setup:
 - Set up a standard ^1H - ^{125}Te HMQC experiment.
 - Optimize the spectral widths in both the ^1H and ^{125}Te dimensions.
 - Optimize the delays for the desired J-coupling (e.g., $^3\text{J}(\text{Te-H})$).
- Data Acquisition: Acquire the 2D HMQC spectrum for both samples.

- Data Analysis:
 - Process the 2D spectra.
 - In the spectrum of the pure tellurium compound, identify the cross-peaks corresponding to correlations between specific protons and the ^{125}Te nucleus.
 - Compare this spectrum to the one containing the chalcogen-bond acceptor. A shift in the position of the cross-peaks in the ^{125}Te dimension indicates a change in the electronic environment of the tellurium atom upon chalcogen bond formation.[\[4\]](#)[\[10\]](#)

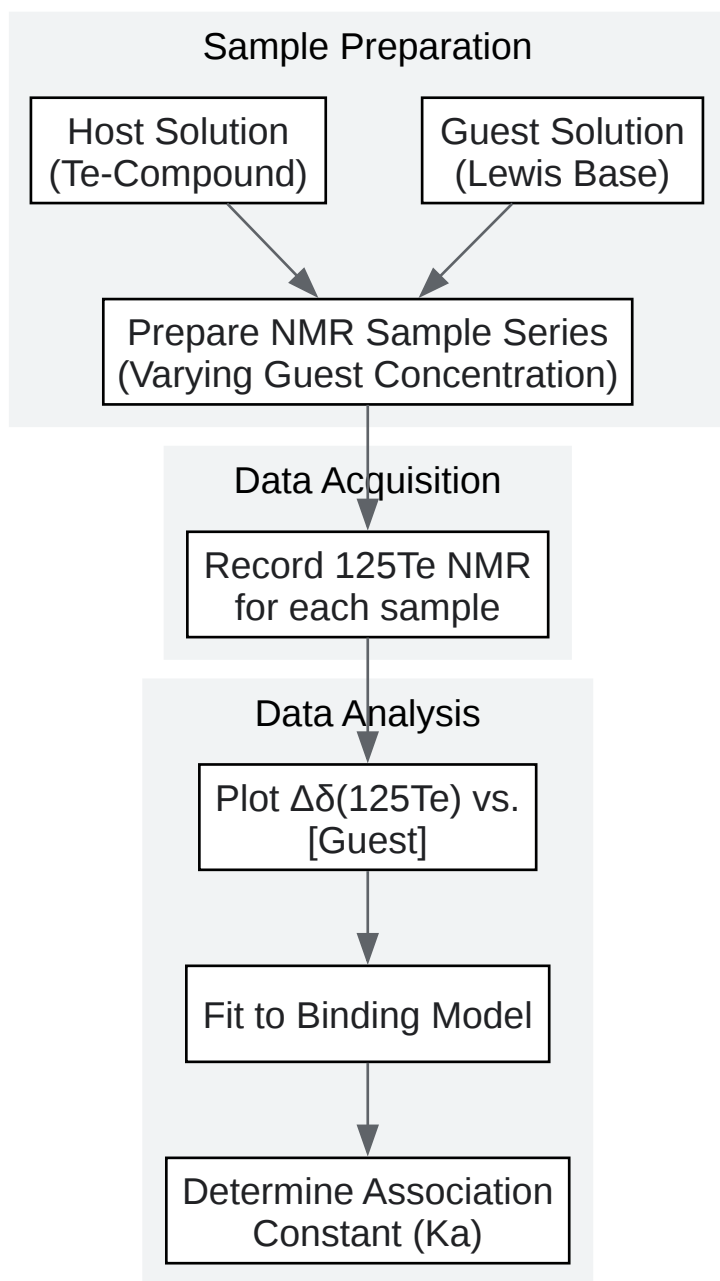
Visualizations

The following diagrams illustrate key concepts and workflows related to the application of ^{125}Te NMR in chalcogen bond studies.



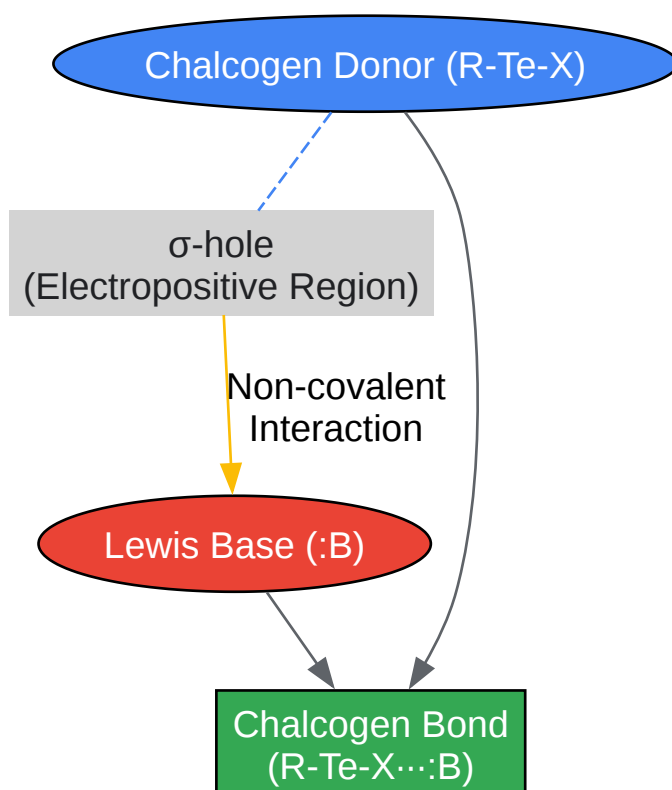
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Workflow for Solid-State ^{125}Te NMR of Chalcogen-Bonded Cocrystals.



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Workflow for ^{125}Te NMR Titration in Solution.



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Conceptual Diagram of a Chalcogen Bond.

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